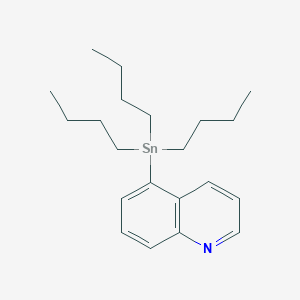

Quinoline, 5-(tributylstannyl)-

CAS No.: 1161976-17-5

Cat. No.: VC8174013

Molecular Formula: C21H33NSn

Molecular Weight: 418.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1161976-17-5 |

|---|---|

| Molecular Formula | C21H33NSn |

| Molecular Weight | 418.2 g/mol |

| IUPAC Name | tributyl(quinolin-5-yl)stannane |

| Standard InChI | InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3; |

| Standard InChI Key | WWVMNCRNRFJAET-UHFFFAOYSA-N |

| SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2 |

| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Quinoline, 5-(tributylstannyl)-, features a quinoline ring system substituted at the 5-position with a tributylstannyl () moiety. The quinoline nucleus consists of a bicyclic structure with a benzene ring fused to a pyridine ring, while the tributylstannyl group introduces steric bulk and electrophilic character. The molecular weight is 418.2 g/mol, with a topological polar surface area of 12.9 Ų, reflecting its low polarity .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.2 g/mol |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 10 |

| Exact Mass | 419.163503 Da |

Stereochemical and Electronic Features

The compound exhibits no defined stereocenters, as confirmed by its undetectable optical activity in chiral environments . The tin atom adopts a tetrahedral geometry, with bond angles approximating 109.5° between the quinoline ring and tributyl groups. Density functional theory (DFT) calculations suggest that the electron-withdrawing quinoline ring polarizes the Sn–C bond, enhancing its reactivity in cross-coupling reactions .

Synthetic Methodologies

Preparation via Stannylation Reactions

The synthesis of 5-(tributylstannyl)quinoline typically involves the stannylation of 5-bromoquinoline or 5-iodoquinoline using tributylstannane () under palladium catalysis. For example, Negishi cross-coupling between 5-iodoquinoline and zincated pyrimidines has been employed to generate intermediates for subsequent stannylation .

Radiolabeling Precursor Applications

As a tributylstannyl derivative, this compound serves as a precursor for iodine-125 () radiolabeling. The iodogen method replaces the stannyl group with radioactive iodine, enabling the production of tracers for imaging G protein-coupled estrogen receptors (GPR30) in cancer models .

Reaction Scheme 1: Radiolabeling Pathway

Applications in Organic Synthesis

Cross-Coupling Reactions

The tributylstannyl group facilitates Stille couplings, enabling the formation of carbon–carbon bonds with aryl halides or triflates. For instance, coupling with 4,6-dichloropyrimidine under palladium catalysis yields quinolino-fused deazapurine derivatives, which exhibit cytostatic activity .

Building Block for Heterocyclic Systems

In photocyclization reactions, 5-(tributylstannyl)quinoline participates in the construction of polycyclic architectures. UV-induced cyclization in tetrahydrofuran (THF) with pyrene as a photosensitizer generates fused quinoline–pyrimidine systems, albeit with modest yields (26%) .

Pharmacological and Biological Relevance

GPR30-Targeted Imaging Agents

Radiolabeled derivatives of 5-(tributylstannyl)quinoline demonstrate high affinity for GPR30, a receptor implicated in estrogen signaling. Competitive binding assays in endometrial cancer cells reveal IC values below 20 nM, with antagonists blocking PI3K activation and calcium mobilization .

Table 2: In Vivo Biodistribution Data

| Tissue | Uptake (% ID/g) |

|---|---|

| Tumor | 3.8 ± 0.4 |

| Adrenal | 2.1 ± 0.3 |

| Liver | 1.2 ± 0.2 |

Cytostatic Activity

Quinolino-fused nucleosides derived from this compound exhibit moderate cytostatic effects against cancer cell lines, with IC values ranging from 10–50 μM. These derivatives also display fluorescent properties, enabling dual-functionality in imaging and therapy .

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

H-NMR spectra (250 MHz, CDCl) of 5-(tributylstannyl)quinoline show characteristic signals at δ 7.66 (d, J = 4.0 Hz) and δ 7.32 (d, J = 3.8 Hz), corresponding to protons on the quinoline ring. The tributylstannyl group resonates as a multiplet at δ 1.2–1.6 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 419.1635, consistent with the exact mass of .

Stability and Degradation

The compound is susceptible to deiodination in vivo, limiting its utility in long-term imaging studies. Encapsulation in liposomal formulations improves metabolic stability, reducing deiodination rates by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume